![molecular formula C27H26ClN3O3 B2515965 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1110972-23-0](/img/structure/B2515965.png)
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one" is a complex molecule that appears to be related to a family of heterocyclic compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions or one-pot synthesis methods. For instance, paper describes a one-pot, four-component reaction to produce pyrido[1,2-a]benzimidazole derivatives. Similarly, paper details a three-component reaction for the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives. These methods suggest that the synthesis of the target compound could potentially be achieved through a similar multi-step reaction involving the combination of appropriate precursors under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, paper provides a detailed structural analysis of a pyrazolopyrimidinone derivative using X-ray diffraction and DFT calculations. This suggests that the molecular structure of the target compound could also be elucidated using these methods to confirm the geometry and electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular framework. Paper explores the structure-activity relationship of benzimidazole derivatives, indicating that modifications at specific positions can significantly impact the biological activity. This implies that the target compound may also undergo various chemical reactions, such as alkylation or condensation, to yield derivatives with different properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their structure. Paper discusses the antioxidant activity of pyrrolidinone derivatives, which is a physical property that can be measured using assays like DPPH radical scavenging. The target compound's properties, such as solubility, stability, and reactivity, can be inferred from similar analyses performed on related structures.
Relevant Case Studies
Case studies involving related compounds provide insights into potential applications. For instance, paper evaluates benzimidazole derivatives as neuropeptide Y Y1 receptor antagonists for antiobesity drugs. Paper assesses the antimicrobial activity of benzimidazole derivatives. These studies suggest that the target compound could also be evaluated for similar biological activities, which may lead to the development of new therapeutic agents.
科学的研究の応用
Synthesis and Characterization
The compound 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is related to various synthetic and characterization studies in the field of organic chemistry and materials science. For instance, a study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcased their antioxidant activity, highlighting the potential of chloro and hydroxyl-substituted compounds in developing potent antioxidants (Tumosienė et al., 2019). Another research focused on the efficient synthesis of benzimidazoles under solvent-free conditions using Bi(III) salts, demonstrating the versatility of benzimidazole frameworks in organic synthesis (Mohammadpoor-Baltork et al., 2007).
Material Applications
In materials science, the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines was reported, emphasizing the importance of structural modifications in achieving desirable thermal and mechanical properties for polyimides (Wang et al., 2006). Another study presented the synthesis, X-ray structural features, DFT calculations, and fluorescence studies of a new pyridoxal-benzimidazole ligand and its molybdenum complex, showcasing the intricate relationship between structure and photophysical properties (Pereira et al., 2014).
Biological Activity
On the biological front, the synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists were investigated for their potential in developing antiobesity drugs, highlighting the therapeutic applications of benzimidazole derivatives (Zarrinmayeh et al., 1998).
特性
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-2-4-8-24(18)30-15-19(14-26(30)33)27-29-23-7-3-5-9-25(23)31(27)16-21(32)17-34-22-12-10-20(28)11-13-22/h2-13,19,21,32H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWAHZDXTOZMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)
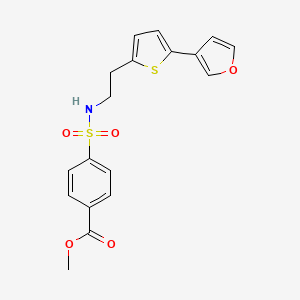
![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)
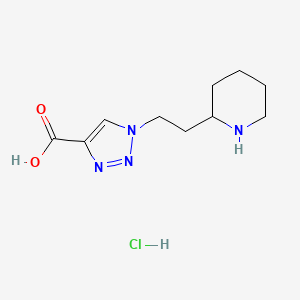
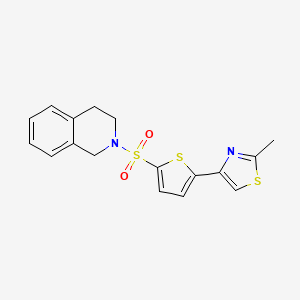
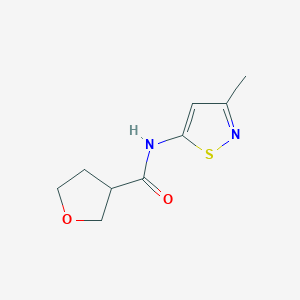
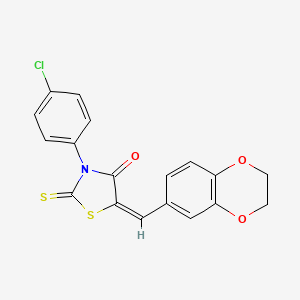
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)
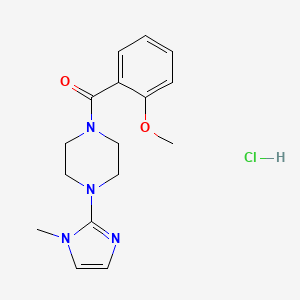
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)